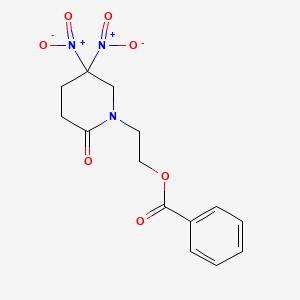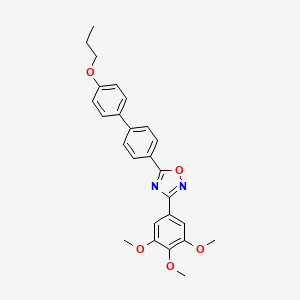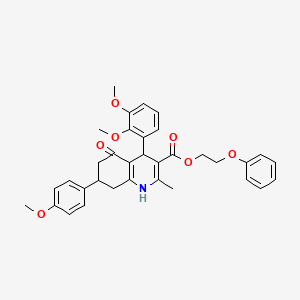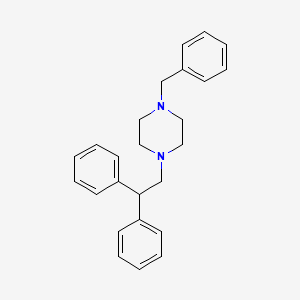![molecular formula C18H16N2O4 B5100570 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5100570.png)
4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid, also known as HPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid has been shown to inhibit the activity of the protein kinase B (AKT) pathway, leading to apoptosis. In inflammation, 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, leading to a decrease in pro-inflammatory cytokine production.
Biochemical and Physiological Effects
4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one limitation is that 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid is not very soluble in water, which may affect its bioavailability and efficacy in certain applications.
Future Directions
For 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid research include investigating its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid and its potential interactions with other compounds. Finally, the development of more efficient synthesis methods for 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid may facilitate its use in various applications.
Synthesis Methods
4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid can be synthesized through a multi-step process involving the reaction of 2-hydroxyphenol with 3,5-dimethylpyrazole, followed by the reaction with 4-chlorobenzoic acid. The resulting product is then subjected to further purification steps to obtain 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid in its pure form.
Scientific Research Applications
4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid has been studied extensively for its potential applications in various fields, such as cancer research, inflammation, and neurodegenerative diseases. In cancer research, 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Inflammation studies have also shown that 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid can reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, 4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-[4-(2-hydroxyphenoxy)-3,5-dimethylpyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-17(24-16-6-4-3-5-15(16)21)12(2)20(19-11)14-9-7-13(8-10-14)18(22)23/h3-10,21H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRIDDGCXRDXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)O)C)OC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B5100493.png)
![2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B5100501.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5100511.png)



![4-[6-(3-phenoxyphenoxy)hexyl]morpholine](/img/structure/B5100530.png)
![N~2~-acetyl-N~1~-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide](/img/structure/B5100545.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene](/img/structure/B5100549.png)

![benzyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5100576.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5100581.png)
![N-dibenzo[b,d]furan-3-yl-3-phenylpropanamide](/img/structure/B5100601.png)